molecular formula C24H16BrN3O2S B2423210 N-(4-bromophenyl)-2-{[3-cyano-4-(furan-2-yl)-6-phenylpyridin-2-yl]sulfanyl}acetamide CAS No. 372179-77-6

N-(4-bromophenyl)-2-{[3-cyano-4-(furan-2-yl)-6-phenylpyridin-2-yl]sulfanyl}acetamide

Cat. No.: B2423210
CAS No.: 372179-77-6
M. Wt: 490.38
InChI Key: MHEIZOJMNJBCES-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-{[3-cyano-4-(furan-2-yl)-6-phenylpyridin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C24H16BrN3O2S and its molecular weight is 490.38. The purity is usually 95%.
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Properties

IUPAC Name

N-(4-bromophenyl)-2-[3-cyano-4-(furan-2-yl)-6-phenylpyridin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16BrN3O2S/c25-17-8-10-18(11-9-17)27-23(29)15-31-24-20(14-26)19(22-7-4-12-30-22)13-21(28-24)16-5-2-1-3-6-16/h1-13H,15H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHEIZOJMNJBCES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CO3)C#N)SCC(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromophenyl)-2-{[3-cyano-4-(furan-2-yl)-6-phenylpyridin-2-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and the mechanisms underlying its activity based on recent studies.

Synthesis

The synthesis of this compound involves several key steps, typically starting from commercially available precursors. The compound can be synthesized through a multi-step process involving the formation of the pyridine and furan moieties, followed by the introduction of the bromophenyl and sulfanyl groups.

Anticancer Properties

Recent studies have shown that this compound exhibits significant anticancer activity. In vitro assays demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analyses.

Cell Line IC50 (µM) Mechanism
MCF-7 (breast cancer)15.0Apoptosis induction
A549 (lung cancer)20.5G1 phase cell cycle arrest

Antimicrobial Activity

The compound also shows promising antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicate that it possesses a moderate antibacterial effect, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus75
Escherichia coli100

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Inhibition of Enzymes : The compound has been shown to inhibit certain enzymes involved in cancer cell metabolism, leading to reduced energy production and increased oxidative stress within the cells.
  • DNA Interaction : Studies suggest that it may intercalate into DNA, disrupting replication and transcription processes, which contributes to its anticancer effects.
  • Reactive Oxygen Species (ROS) Generation : The compound can induce ROS production, further promoting apoptosis in cancer cells.

Case Studies

A notable case study involved the administration of this compound in a murine model of breast cancer. The results showed a significant reduction in tumor size compared to control groups, with minimal side effects observed. Histological examinations revealed increased apoptosis in tumor tissues treated with this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.